An In-depth Technical Guide to Methyl Nonafluorovalerate: Synthesis and Properties
An In-depth Technical Guide to Methyl Nonafluorovalerate: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl Nonafluorovalerate, a significant fluorinated compound, serves as a crucial building block in the synthesis of advanced materials and specialty chemicals. Its unique properties, including high thermal stability and chemical resistance, make it a valuable reagent in organic synthesis, particularly for introducing fluorine into organic molecules. This is of paramount importance in the pharmaceutical industry, where fluorination can markedly enhance the bioactivity and metabolic stability of drug candidates. This technical guide provides a comprehensive overview of the synthesis, physical and chemical properties, and applications of Methyl Nonafluorovalerate, tailored for professionals in research and drug development.
Properties of Methyl Nonafluorovalerate
Methyl Nonafluorovalerate, also known by synonyms such as Methyl perfluorovalerate and Methyl nonafluoropentanoate, is a colorless liquid with a range of distinctive physical and chemical properties.[1][2] These properties are critical for its application in various chemical processes. A summary of its key quantitative data is presented below.
Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃F₉O₂ | [1][3] |
| Molecular Weight | 278.07 g/mol | [1][3] |
| Appearance | Colorless to almost colorless clear liquid | [1][2] |
| Boiling Point | 102 °C | [1][2] |
| Density (Specific Gravity at 20/20 °C) | 1.56 g/cm³ | [1][4] |
| Flash Point | 9 °C | [1][4] |
| Solubility in Water | Insoluble | [1][4] |
| Purity (by GC) | >97.0% | [1][4] |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of Methyl Nonafluorovalerate. While a comprehensive collection of spectra is beyond the scope of this guide, key spectral information is available through various databases.
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¹³C NMR, ¹⁹F NMR, and Mass Spectrometry data for Methyl Nonafluorovalerate can be accessed through the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center and other specialized spectral databases.[3]
Synthesis of Methyl Nonafluorovalerate
The primary method for synthesizing Methyl Nonafluorovalerate is through the Fischer esterification of nonafluorovaleric acid with methanol, utilizing an acid catalyst. This reaction is a classic example of nucleophilic acyl substitution.
Synthesis Workflow Diagram
Caption: Synthesis workflow for Methyl Nonafluorovalerate via Fischer esterification.
Detailed Experimental Protocol
This protocol is a generalized procedure based on the principles of Fischer esterification and should be adapted and optimized based on laboratory conditions and scale.
Materials:
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Nonafluorovaleric acid
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Anhydrous methanol (large excess)
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Concentrated sulfuric acid (catalytic amount)
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Diethyl ether or other suitable extraction solvent
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium chloride solution (brine)
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Anhydrous magnesium sulfate or sodium sulfate
Equipment:
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Round-bottom flask
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Reflux condenser
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Heating mantle with magnetic stirrer
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Separatory funnel
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Rotary evaporator
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Distillation apparatus
Procedure:
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Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve nonafluorovaleric acid in a 10-fold molar excess of anhydrous methanol.
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Catalyst Addition: While stirring the solution, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the weight of the carboxylic acid).
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Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux with continuous stirring for several hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Work-up - Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
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Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to extract the product. Shake the funnel vigorously, venting frequently. Allow the layers to separate and collect the organic layer. Repeat the extraction of the aqueous layer with diethyl ether to maximize product recovery.
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Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine. This removes any remaining acid and water-soluble impurities.
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Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
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Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.
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Purification: The crude Methyl Nonafluorovalerate can be purified by distillation to obtain the final product with high purity.
Applications in Research and Drug Development
Methyl Nonafluorovalerate is a versatile compound with several applications relevant to the scientific and pharmaceutical communities.
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Building Block for Fluorinated Compounds: It serves as a key intermediate in the synthesis of more complex fluorinated molecules.[5] The introduction of the nonafluoropentanoyl group can significantly alter the electronic and steric properties of a molecule, a strategy often employed in the design of novel pharmaceuticals and agrochemicals.[2][5]
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Drug Discovery: The "magic methyl" effect, where the introduction of a methyl group can enhance a drug's properties, is a well-known concept in medicinal chemistry. Similarly, the incorporation of fluorinated moieties can improve a drug candidate's metabolic stability, bioavailability, and binding affinity.[2] Methyl Nonafluorovalerate provides a reactive handle for incorporating a highly fluorinated chain into potential drug molecules.
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Surface Coatings: Its hydrophobic and non-stick characteristics make it suitable for the development of advanced surface coatings, enhancing durability and resistance in various industrial applications.[5]
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Analytical Chemistry: In analytical settings, Methyl Nonafluorovalerate is used as a standard in mass spectrometry for the identification and quantification of other fluorinated substances in complex mixtures.[5]
Safety and Handling
Methyl Nonafluorovalerate is a flammable liquid and vapor. It causes skin and serious eye irritation.[1][3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. Keep away from heat, sparks, open flames, and other ignition sources.[1][4]
Conclusion
Methyl Nonafluorovalerate is a valuable fluorinated building block with a straightforward synthesis based on the well-established Fischer esterification reaction. Its unique physicochemical properties make it a compound of interest for researchers in materials science and a valuable tool for medicinal chemists in the development of new therapeutic agents. A thorough understanding of its synthesis, properties, and safe handling is essential for its effective utilization in a research and development setting.
References
- 1. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. community.wvu.edu [community.wvu.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]
